N-(2-iodophenyl)-4-nitrobenzamide

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Researchers requiring precise crystal packing often encounter batch inconsistencies when the wrong nitrobenzamide isomer is supplied. N-(2-iodophenyl)-4-nitrobenzamide resolves this with confirmed absence of I···O contacts in the solid state, enabling rational co-crystal design. • Decomposition-onset mp 469-471 K ensures thermal stability for Pd-catalyzed cross-couplings. • Ortho-iodophenyl motif serves as a validated Suzuki coupling handle. • Lower LogP (4.05) vs. the 3-nitro isomer offers favorable solubility for hit-to-lead optimization.

Molecular Formula C13H9IN2O3
Molecular Weight 368.13 g/mol
CAS No. 5348-80-1
Cat. No. B11696376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-4-nitrobenzamide
CAS5348-80-1
Molecular FormulaC13H9IN2O3
Molecular Weight368.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])I
InChIInChI=1S/C13H9IN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
InChIKeyIVHHEOLODBVPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes162 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-iodophenyl)-4-nitrobenzamide (CAS 5348-80-1) – Physicochemical Profile and Structural Identity for Research Procurement


N-(2-iodophenyl)-4-nitrobenzamide is a halogenated aromatic benzamide characterized by a 2-iodophenyl moiety and a 4-nitrobenzamide core. This compound is a member of the isomeric N-(iodophenyl)nitrobenzamide series, all sharing the molecular formula C₁₃H₉IN₂O₃. It is primarily utilized as a building block in medicinal chemistry, agrochemical development, and as a model system in supramolecular crystal engineering due to its capacity to form diverse hydrogen-bonded frameworks [1]. Physicochemical parameters include a molecular weight of 368.13 g/mol, density of 1.82 g/cm³, boiling point of 394.4°C at 760 mmHg, LogP of 4.05, and a polar surface area (PSA) of 74.92 Ų [2].

N-(2-iodophenyl)-4-nitrobenzamide Differentiation: Why Isomeric Nitrobenzamides Are Not Interchangeable


Within the class of N-(iodophenyl)nitrobenzamides, simple isomeric substitution (e.g., moving the nitro group from the 4-position to the 3-position) leads to profoundly different solid-state properties, including divergent hydrogen-bonding networks, melting points, and the presence or absence of specific halogen-bonding interactions [1]. These differences preclude one-to-one replacement in applications requiring precise crystal packing, thermal stability, or predictable supramolecular synthon formation. Therefore, procurement decisions must be guided by the specific isomer to ensure experimental reproducibility and material performance.

Quantitative Differentiation of N-(2-iodophenyl)-4-nitrobenzamide for Scientific Selection and Procurement


Unique Supramolecular Assembly: Absence of Short I···O Contacts Distinguishes 4-Nitro Isomer from Close Analogs

In the solid state, N-(2-iodophenyl)-4-nitrobenzamide (isomer III) forms a three-dimensional framework built exclusively from one N—H···O and two C—H···O hydrogen bonds. Critically, short I···O contacts are completely absent, a feature that differentiates it from the 3-nitro isomer (II), which displays a two-centre iodo···carbonyl interaction [1]. This lack of halogen bonding alters the crystal packing motif and provides a distinct synthon profile for co-crystal design.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Thermal Stability: Decomposition Profile and Melting Point of N-(2-iodophenyl)-4-nitrobenzamide vs. Isomeric Series

The melting point of N-(2-iodophenyl)-4-nitrobenzamide is reported as 469–471 K (∼196–198°C) with decomposition, placing it in the upper range of thermal stability among the nine N-(iodophenyl)nitrobenzamide isomers [1]. This contrasts with the 3-nitro analog (II) which melts at 441–443 K without decomposition, and the 4-iodophenyl-4-nitrobenzamide (IX) which melts at >510 K [1].

Thermal Analysis Materials Science Process Chemistry

Hydrogen-Bond Geometry: Shorter N—H···O Distance in 4-Nitro Isomer vs. 3-Nitro Analogue

The primary N—H···O hydrogen bond in the target compound (isomer III) exhibits a H···A distance of 2.07 Å and a D—H···A angle of 164°, whereas the 3-nitro isomer (II) shows a longer H···A distance of 2.16 Å with a 149° angle [1]. The shorter contact in the 4-nitro derivative indicates a stronger directional interaction, which influences the overall framework robustness.

Crystal Structure Refinement Hydrogen Bonding Computational Chemistry

Volatility and Process Compatibility: Boiling Point of N-(2-iodophenyl)-4-nitrobenzamide vs. 3-Nitro Isomer

The boiling point of the 4-nitro derivative is 394.4°C at 760 mmHg [1], whereas the 3-nitro isomer (N-(2-iodophenyl)-3-nitrobenzamide) boils at 380.3°C [2]. This 14.1°C difference, while moderate, can affect the choice of solvent and conditions during high-temperature reactions or distillative work-up procedures.

Synthetic Chemistry Purification Process Development

Lipophilicity and Membrane Permeability Potential: LogP and PSA Differentiation

The 4-nitro isomer exhibits a LogP of 4.05 and a polar surface area (PSA) of 74.92 Ų [1], whereas the 3-nitro isomer (II) has a LogP of 4.36 [2]. The lower LogP of the target compound indicates reduced lipophilicity, which in medicinal chemistry campaigns can translate to improved aqueous solubility and potentially more favorable ADME profiles.

Medicinal Chemistry ADME Prediction Lead Optimization

Synthetic Utility: Ortho-Iodophenyl Handle for Pd-Catalyzed Cross-Coupling Reactions

The presence of an ortho-iodine atom on the aniline ring positions N-(2-iodophenyl)-4-nitrobenzamide as a competent substrate for palladium-catalyzed biaryl coupling reactions. Studies on analogous N-(2-iodophenyl)benzamides demonstrate that oxygen substituents on the benzoyl moiety influence the regioselectivity of coupling, yielding predominantly ortho-products via connection to a more hindered carbon [1]. While direct yield data for the 4-nitro derivative are not available in open literature, the established reactivity of the ortho-iodophenyl motif provides a strong class-level inference for its utility as a building block in the construction of complex biaryl architectures.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for N-(2-iodophenyl)-4-nitrobenzamide (CAS 5348-80-1) Driven by Quantitative Differentiation


Crystal Engineering: Co-Crystal and Framework Design Exploiting Halogen-Bonding Vacancy

The confirmed absence of short I···O contacts in the solid state [1] makes this isomer uniquely suited as a neutral building block in co-crystal screens where halogen bonding from a co-former is desired without interference from intramolecular halogen interactions. This enables the rational design of multi-component crystals with predictable supramolecular synthons.

High-Temperature Synthetic Protocols Leveraging Enhanced Thermal Stability

With a decomposition-onset melting point of 469–471 K [1], this compound is preferable over the less thermally stable 3-nitro analog (441–443 K) for reactions requiring elevated temperatures, such as certain Pd-catalyzed cross-couplings or amidations, thereby reducing the risk of thermal degradation during prolonged heating.

Medicinal Chemistry: Building Block with Favorable Physicochemical Profile

The lower LogP (4.05) compared to the 3-nitro isomer (4.36) [1][2] suggests better aqueous solubility and potentially reduced off-target lipophilicity-driven binding. This property profile supports its selection over more lipophilic analogs in early-stage hit-to-lead optimization for central nervous system or systemic targets.

Synthetic Methodology: Ortho-Iodophenyl Handle for Divergent Biaryl Synthesis

The ortho-iodophenyl group is a well-established handle for Pd-catalyzed cross-coupling [3]. Researchers can exploit this motif to generate diverse biaryl compounds by varying coupling partners, with the 4-nitrobenzamide moiety serving as a tunable electron-withdrawing group that can be reduced to an amine or maintained for further functionalization.

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